1-(3-oxo-3-(4-(pyridin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(3-oxo-3-(4-(pyridin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine ring fused with a piperidine ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-oxo-3-(4-(pyridin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced via a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Pyridine Moiety Attachment: The pyridine moiety can be attached through a nucleophilic substitution reaction, where the pyridine ring is introduced to the piperidine ring via a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-oxo-3-(4-(pyridin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce ketone or nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace leaving groups with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-oxo-3-(4-(pyridin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: The compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-oxo-3-(4-(pyridin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the specific application. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-oxo-3-(4-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a pyrazine ring instead of a pyridine ring.
1-(3-oxo-3-(4-(pyridin-2-yloxy)piperidin-1-yl)propyl)benzimidazole-2,4(1H,3H)-dione: Similar structure but with a benzimidazole ring instead of a pyrimidine ring.
Uniqueness
1-(3-oxo-3-(4-(pyridin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[3-oxo-3-(4-pyridin-2-yloxypiperidin-1-yl)propyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c22-14-6-11-21(17(24)19-14)12-7-16(23)20-9-4-13(5-10-20)25-15-3-1-2-8-18-15/h1-3,6,8,11,13H,4-5,7,9-10,12H2,(H,19,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBFUWWSSSPEMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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